-lambda~5~-phosphane CAS No. 89845-69-2](/img/structure/B14396097.png)
Oxo[bis(phenylethynyl)](2-phenylprop-1-en-1-yl)-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxobis(phenylethynyl)-lambda~5~-phosphane is a complex organophosphorus compound It is characterized by the presence of multiple phenyl and ethynyl groups attached to a central phosphorus atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxobis(phenylethynyl)-lambda~5~-phosphane typically involves the reaction of a phosphorus-containing precursor with phenylacetylene derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of Oxobis(phenylethynyl)-lambda~5~-phosphane may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Advanced purification techniques, such as chromatography and recrystallization, are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Oxobis(phenylethynyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The phenyl and ethynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products can be further utilized in various chemical applications.
Aplicaciones Científicas De Investigación
Oxobis(phenylethynyl)-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of Oxobis(phenylethynyl)-lambda~5~-phosphane involves its interaction with molecular targets through its phosphorus center and phenyl groups. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its ethynyl groups also contribute to its reactivity and ability to participate in various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A widely used organophosphorus compound with three phenyl groups attached to a phosphorus atom.
Phenylphosphine: Contains a single phenyl group attached to phosphorus.
Diphenylphosphine: Contains two phenyl groups attached to phosphorus.
Uniqueness
Oxobis(phenylethynyl)-lambda~5~-phosphane is unique due to the presence of both phenyl and ethynyl groups, which impart distinct chemical and physical properties
Propiedades
Número CAS |
89845-69-2 |
|---|---|
Fórmula molecular |
C25H19OP |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
2-[2-phenylethynyl(2-phenylprop-1-enyl)phosphoryl]ethynylbenzene |
InChI |
InChI=1S/C25H19OP/c1-22(25-15-9-4-10-16-25)21-27(26,19-17-23-11-5-2-6-12-23)20-18-24-13-7-3-8-14-24/h2-16,21H,1H3 |
Clave InChI |
SPDJOFBMOCKDDC-UHFFFAOYSA-N |
SMILES canónico |
CC(=CP(=O)(C#CC1=CC=CC=C1)C#CC2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



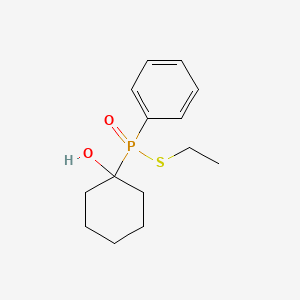
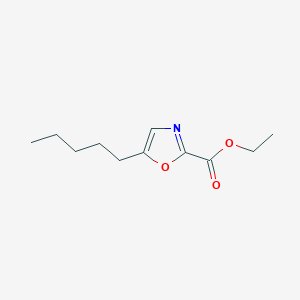
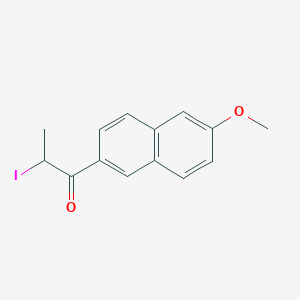
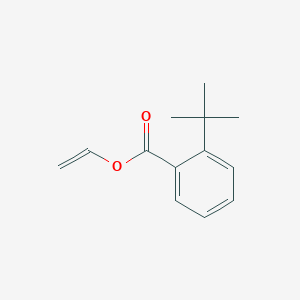
![9,9'-(Hexane-1,6-diyl)bis(9-borabicyclo[3.3.1]nonane)](/img/structure/B14396059.png)
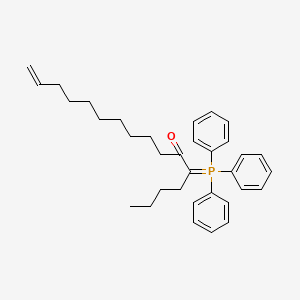
![Phenyl[3-(pyrrolidine-1-sulfonyl)pyridin-4-yl]methanol](/img/structure/B14396068.png)
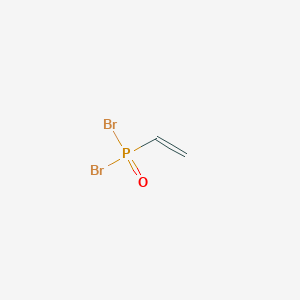
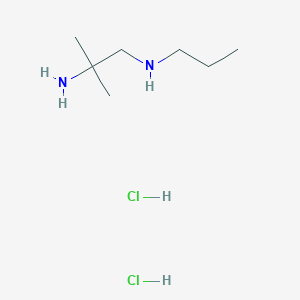
![(2E)-N-[2-(dimethylamino)ethyl]-2-(hydroxymethylidene)-3-imino-N-phenylpentanamide](/img/structure/B14396076.png)
![2-Nitro-6-{[(2-phenylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14396079.png)
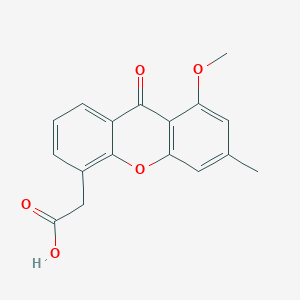
![7-(2,4,4-Trimethylpentan-2-yl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B14396094.png)
